REACTION_CXSMILES
|
C([N:5]1[CH2:10][CH2:9][C:8](=[O:11])[C:7](C(OC)=O)([CH3:12])[CH2:6]1)(OC)=O.[BrH:17]>CO>[BrH:17].[CH3:12][CH:7]1[C:8](=[O:11])[CH2:9][CH2:10][NH:5][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
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51.45 g
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Type
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reactant
|
Smiles
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C(=O)(OC)N1CC(C(CC1)=O)(C)C(=O)OC
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Name
|
|
Quantity
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250 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The resultant solution is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange colored solid
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo again
|
Name
|
|
Type
|
product
|
Smiles
|
Br.CC1CNCCC1=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |